molecular formula C7H4BrNOS B14022147 Thiazole, 4-bromo-2-(3-furanyl)- CAS No. 1142196-25-5

Thiazole, 4-bromo-2-(3-furanyl)-

Cat. No.: B14022147
CAS No.: 1142196-25-5
M. Wt: 230.08 g/mol
InChI Key: SDFLDLWSOWQZPH-UHFFFAOYSA-N
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Description

Thiazole, 4-bromo-2-(3-furanyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a furan ring at the 2-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives often involves cyclization reactions. One common method is the base-induced cyclization of active methylene isocyanides with methyl carbodithioates . Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Additionally, copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions using readily available starting materials and catalysts. The choice of method depends on the desired substitution pattern and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-bromo-2-(3-furanyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.

Mechanism of Action

The mechanism of action of thiazole, 4-bromo-2-(3-furanyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine and furan substituents can enhance its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Properties

CAS No.

1142196-25-5

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-2-(furan-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H

InChI Key

SDFLDLWSOWQZPH-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC(=CS2)Br

Origin of Product

United States

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